(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one
Overview
Description
(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one typically involves the reaction of a suitable pyrrole derivative with a chloromethyl isoxazole precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the chloromethyl group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activity. Isoxazole derivatives are known to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for interactions with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazole
- (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-oxazole
- (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-thiazole
Uniqueness
The uniqueness of (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one lies in its specific combination of functional groups and heterocyclic structure
Properties
IUPAC Name |
3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylidene)-1,2-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-7(9(13)14-12-8)4-6-2-1-3-11-6/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULIWKKJJSSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=NOC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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